

5-Hydroxy-2,2-dimethylpentanoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 5-Hydroxy-2,2-dimethylpentanoic acid

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Abstract

This technical guide provides a comprehensive overview of **5-Hydroxy-2,2-dimethylpentanoic acid**, a molecule of interest in synthetic organic chemistry and pharmaceutical development. While a singular "discovery" event for this compound is not prominently documented in scientific literature, its significance can be understood through its structural relationship to commercially important compounds and its role as a potential synthetic intermediate. This document collates available data on its chemical properties, proposes a plausible synthetic pathway based on established methodologies for related molecules, and discusses its potential, albeit currently undocumented, biological relevance.

Introduction

5-Hydroxy-2,2-dimethylpentanoic acid is a carboxylic acid characterized by a hydroxyl group at the C5 position and gem-dimethyl groups at the C2 position. Its structure lends itself to various chemical transformations, making it a potentially valuable building block in the synthesis of more complex molecules. Although not widely studied as a standalone entity, its structural motifs are present in pharmacologically active compounds, suggesting its utility in drug discovery and development.

Chemical and Physical Properties

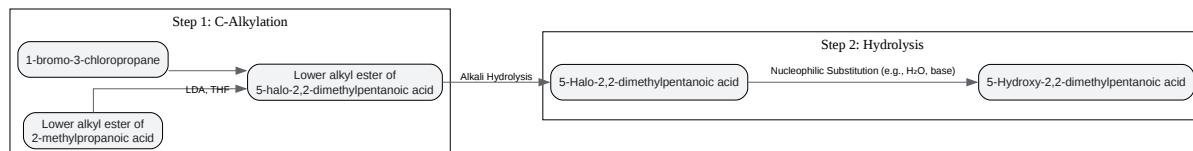
The fundamental properties of **5-Hydroxy-2,2-dimethylpentanoic acid** are summarized below. This data is compiled from publicly available chemical databases.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O ₃	PubChem
Molecular Weight	146.18 g/mol	PubChem
IUPAC Name	5-hydroxy-2,2-dimethylpentanoic acid	PubChem
CAS Number	736099-57-3	BLD Pharm[1]
Canonical SMILES	CC(C)(CCCO)C(=O)O	PubChem
InChI Key	KZAMQAAMEOXHBU-UHFFFAOYSA-N	PubChem

Synthetic Pathway and Experimental Protocols

A specific, documented synthesis for **5-Hydroxy-2,2-dimethylpentanoic acid** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be inferred from the well-established synthesis of the structurally related lipid-lowering drug, gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid). The synthesis of gemfibrozil involves the preparation of a 5-halo-2,2-dimethylpentanoic acid intermediate, which could subsequently be hydrolyzed to yield **5-Hydroxy-2,2-dimethylpentanoic acid**.

The proposed synthetic pathway is outlined below:

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Caption: Proposed synthetic pathway for **5-Hydroxy-2,2-dimethylpentanoic acid**.

Detailed Experimental Protocol for a Key Intermediate: Lower alkyl ester of 5-bromo-2,2-dimethylpentanoic acid

This protocol is adapted from the synthesis of precursors for gemfibrozil.

Objective: To synthesize a lower alkyl ester of 5-bromo-2,2-dimethylpentanoic acid via C-alkylation of a lower alkyl ester of 2-methylpropanoic acid with 1-bromo-3-chloropropane.

Materials:

- Lower alkyl ester of 2-methylpropanoic acid (e.g., methyl 2-methylpropanoate)
- 1-bromo-3-chloropropane
- Lithium diisopropylamide (LDA)
- Tetrahydrofuran (THF), anhydrous
- Hexane, anhydrous
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate (NaHCO₃), aqueous solution

- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO₄), anhydrous

Procedure:

- A solution of lithium diisopropylamide (LDA) is prepared in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
- The lower alkyl ester of 2-methylpropanoic acid, dissolved in anhydrous THF, is added dropwise to the LDA solution while maintaining the temperature at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.
- 1-bromo-3-chloropropane is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with diethyl ether or ethyl acetate.
- The combined organic layers are washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product, the lower alkyl ester of 5-chloro-2,2-dimethylpentanoic acid, is purified by vacuum distillation or column chromatography. (Note: The bromine from 1-bromo-3-chloropropane is more reactive in the subsequent step, hence the chloro- intermediate is often carried forward).

Origin and Biological Relevance

Natural Occurrence

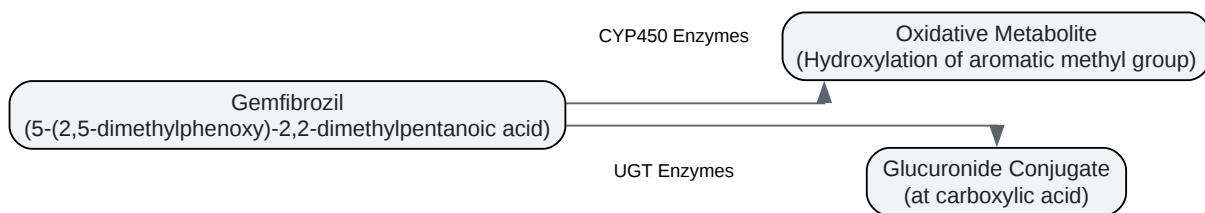
To date, there is no definitive evidence of **5-Hydroxy-2,2-dimethylpentanoic acid** as a naturally occurring compound in plants, animals, or microorganisms. A general search of

metabolomic databases and literature on natural products did not yield any instances of its isolation from a natural source.

Metabolic Origin

The metabolism of the structurally related drug, gemfibrozil, has been studied. The primary metabolic pathways for gemfibrozil involve oxidation of a methyl group on the aromatic ring and glucuronidation of the carboxylic acid moiety.[2][3][4] There is currently no published evidence to suggest that **5-Hydroxy-2,2-dimethylpentanoic acid** is a metabolite of gemfibrozil or other related xenobiotics in humans or other species.

The metabolic pathway of gemfibrozil is depicted below, highlighting that the pentanoic acid chain is not the primary site of metabolism.



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Caption: Major metabolic pathways of Gemfibrozil.

Conclusion

5-Hydroxy-2,2-dimethylpentanoic acid is a compound with limited direct characterization in the scientific literature. Its "discovery" is likely rooted in its role as a potential or actual intermediate in the synthesis of more complex molecules, such as gemfibrozil. While its natural origin and specific biological activities remain to be elucidated, the synthetic pathways to its precursors are well-established. This technical guide provides a foundational understanding of this molecule, offering researchers and drug development professionals a starting point for further investigation and potential application in novel synthetic endeavors. Further research into the biological properties of this compound and its derivatives could reveal currently unknown pharmacological activities.

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